Cas no 908334-04-3 (4-Bromo-2-Nitro-Benzaldehyde)

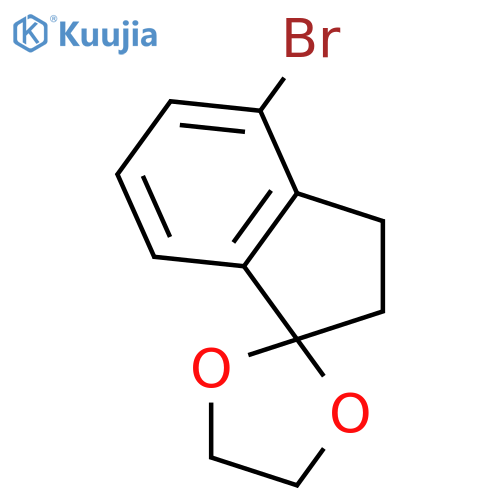

4-Bromo-2-Nitro-Benzaldehyde structure

商品名:4-Bromo-2-Nitro-Benzaldehyde

CAS番号:908334-04-3

MF:C11H11BrO2

メガワット:255.107842683792

MDL:MFCD08706460

CID:995150

4-Bromo-2-Nitro-Benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-BROMO-2-NITRO benzALDEHYDE

- 4 - Bromo - 2 - nitro - benzaldehyde

- 4-Bromo-1,1-(ethylenedioxo)-indane

- 4-Bromo-indan-1-one 1,2-ethanediol ketal

- 4'-Bromo-2',3'-dihydrospiro[[1,3]dioxolane-2,1'-indene]

- 4′-Bromo-2′,3′-dihydrospiro[1,3-dioxolane-2,1′-[1H]indene] (ACI)

- 4-Bromo-2-Nitro-Benzaldehyde

-

- MDL: MFCD08706460

- インチ: 1S/C11H11BrO2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2

- InChIKey: HITPOULJTOZRAU-UHFFFAOYSA-N

- ほほえんだ: BrC1C2CCC3(OCCO3)C=2C=CC=1

計算された属性

- せいみつぶんしりょう: 253.99400

- どういたいしつりょう: 228.937456

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 18.46000

- LogP: 2.59490

4-Bromo-2-Nitro-Benzaldehyde セキュリティ情報

4-Bromo-2-Nitro-Benzaldehyde 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromo-2-Nitro-Benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-100mg |

4-Bromo-indan-1-one 1,2-ethanediol ketal |

908334-04-3 | 96% | 100mg |

¥1853.72 | 2025-01-22 | |

| TRC | B704895-10mg |

4-Bromo-2-Nitro-Benzaldehyde |

908334-04-3 | 10mg |

$ 50.00 | 2022-06-06 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-250mg |

4-Bromo-indan-1-one 1,2-ethanediol ketal |

908334-04-3 | 96% | 250mg |

2756.14CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-100mg |

4-Bromo-indan-1-one 1,2-ethanediol ketal |

908334-04-3 | 96% | 100mg |

1797.85CNY | 2021-05-08 | |

| Chemenu | CM218607-1g |

4'-Bromo-2',3'-dihydrospiro[[1,3]dioxolane-2,1'-indene] |

908334-04-3 | 95% | 1g |

$556 | 2021-08-04 | |

| eNovation Chemicals LLC | Y1128824-5g |

4-Bromo-indan-1-one 1,2-ethanediol ketal |

908334-04-3 | 95% | 5g |

$4475 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-5g |

4-Bromo-indan-1-one 1,2-ethanediol ketal |

908334-04-3 | 96% | 5g |

33904.74CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-50mg |

4-Bromo-indan-1-one 1,2-ethanediol ketal |

908334-04-3 | 96% | 50mg |

¥1364.05 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412731-500mg |

4-Bromo-indan-1-one 1,2-ethanediol ketal |

908334-04-3 | 96% | 500mg |

¥5745.00 | 2024-04-25 | |

| abcr | AB536084-50mg |

4-Bromo-indan-1-one 1,2-ethanediol ketal; . |

908334-04-3 | 50mg |

€311.70 | 2024-04-15 |

4-Bromo-2-Nitro-Benzaldehyde 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

908334-04-3 (4-Bromo-2-Nitro-Benzaldehyde) 関連製品

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:908334-04-3)4-Bromo-2-Nitro-Benzaldehyde

清らかである:99%

はかる:1g

価格 ($):533.0